6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Studies
The synthesis and crystal structure studies of novel bioactive heterocycles, including derivatives similar to 6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, have been conducted. These studies are crucial for the structural characterization of molecules and molecular modeling for biological studies, particularly those with potential anti-HIV applications (Thimmegowda et al., 2009).
Stereochemistry and Synthesis Improvements
Research into the stereochemistry of nucleophilic displacements on similar substrates has led to improved synthesis methods for key precursors to potent drugs, demonstrating the compound's relevance in developing new therapeutic agents (Barnett et al., 2004).
Transformation and Antibacterial Activity
Studies on the cyclization reactions of compounds structurally related to this compound have resulted in the formation of various heterocyclic derivatives with significant antibacterial activity, highlighting the compound's potential in antimicrobial applications (Anusevičius et al., 2014).
Antipsychotic and Antihistaminic Properties
The synthesis and evaluation of conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, related to this compound, suggest these compounds may be effective as antipsychotic drugs with additional antihistaminic properties, offering insights into the compound's therapeutic potential (Raviña et al., 2000).
Electrochemical Studies for Drug Development
Electrochemical studies of similar compounds provide a methodological basis for the quantitative analysis of drugs and their precursors, facilitating the development of wide-spectrum therapeutic agents. Such research underscores the importance of electrochemical approaches in the drug development process related to this compound (Srinivasu et al., 1999).
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22-10-9-21(18-7-8-18)24-26(22)15-16-11-13-25(14-12-16)23(28)20-4-2-1-3-19(20)17-5-6-17/h1-4,9-10,16-18H,5-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDVHFLWDTOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC=CC=C4C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.